3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a one-pot catalyst-free procedure. This method is efficient and straightforward, providing excellent yields. The reaction involves the use of dibenzoylacetylene and triazole derivatives at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups.
Properties
Molecular Formula |
C16H13N5O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O3S/c1-24-13-8-4-10(5-9-13)14-17-18-16-20(14)19-15(25-16)11-2-6-12(7-3-11)21(22)23/h2-9,15,19H,1H3 |
InChI Key |
OKHZLUWRXXVHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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